(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of an indole ring, a fluorophenyl group, and a thioxothiazolidinone core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one with an indole-3-carbaldehyde derivative. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring and the thioxothiazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted indole or thiazolidinone derivatives.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((1H-indol-3-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one
- (Z)-5-((1H-indol-3-yl)methylene)-3-(4-fluorophenyl)-2-thioxothiazolidin-4-one
- (Z)-5-((1H-indol-3-yl)methylene)-3-(3-chlorophenyl)-2-thioxothiazolidin-4-one
Uniqueness
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS2/c19-12-4-3-5-13(9-12)21-17(22)16(24-18(21)23)8-11-10-20-15-7-2-1-6-14(11)15/h1-10,22H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHBTLKPGJQZBZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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